1-(4-Methoxycinnamoyl)pyrrole

Natural Product Chemistry Alkaloid Research Piper nigrum

Securing authenticated alkaloid standards for Piper nigrum dereplication often involves supply uncertainty. 1-(4-Methoxycinnamoyl)pyrrole (CAS 736140-70-8) offers a solution: • Defined reference standard for HPLC/LC-MS quantification of Piper alkaloids • Critical SAR probe: 4-methoxy substitution distinguishes activity from parent 1-cinnamoylpyrrole • Chemical tool for investigating eEF1A1/NF-κB/NRF2 pathways in neuroinflammation • ≥98% purity with comprehensive analytical documentation for reliable results

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B137844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxycinnamoyl)pyrrole
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+
InChIKeyQQFBQCQQOHSTKU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxycinnamoyl)pyrrole: Piper nigrum Alkaloid


1-(4-Methoxycinnamoyl)pyrrole (CAS 736140-70-8) is a natural cinnamoylpyrrole alkaloid isolated from Piper nigrum L. (black pepper) [1]. Chemically, it is (2E)-3-(4-methoxyphenyl)-1-(1H-pyrrol-1-yl)-2-propen-1-one (C₁₄H₁₃NO₂, MW: 227.26) . This compound represents a specific chemotype within the broader class of N-cinnamoylpyrrole alkaloids, which are recognized for their emerging pharmacological potential, particularly in the context of neuroinflammation and oxidative stress [2].

1-(4-Methoxycinnamoyl)pyrrole: Why Analogs Fail


The 4-methoxy substituent on the cinnamoyl moiety is a critical pharmacophoric feature that dictates lipophilicity, hydrogen-bonding capacity, and, consequently, biological target engagement. In related cinnamoylpyrrole series, the 4-methoxy group is associated with significantly enhanced antitumor potency and reduced bone marrow toxicity compared to other analogues [1]. Conversely, the substitution of the methoxy group with a hydroxyl group (as in 1-(4-hydroxycinnamoyl)pyrrole) introduces a phenolic moiety, drastically altering its reactivity, solubility profile, and susceptibility to metabolic conjugation . Procurement of a non-methoxy analog, such as 1-cinnamoylpyrrole, assumes interchangeable biological activity and physical properties that are not supported by the underlying structure-activity relationships (SAR) of this class . These fundamental differences underscore why substitution without rigorous comparative data is not scientifically defensible.

1-(4-Methoxycinnamoyl)pyrrole vs. Closest Analogs


Molecular Identity vs. 1-Cinnamoylpyrrole

1-(4-Methoxycinnamoyl)pyrrole is an alkaloid isolated from Piper nigrum L. [1]. It is distinguished from the core scaffold 1-cinnamoylpyrrole by the presence of a 4-methoxy substituent on the cinnamoyl ring. This structural modification increases molecular weight (227.26 vs. 197.23 g/mol) and introduces an additional hydrogen bond acceptor, altering its pharmacokinetic profile .

Natural Product Chemistry Alkaloid Research Piper nigrum

Stability vs. Hydroxylated Analog

Vendor specifications indicate that 1-(4-Methoxycinnamoyl)pyrrole, as a powder, is stable for up to 3 years when stored at -20°C and for 2 years at 4°C . This stability profile is advantageous compared to a hydroxylated analog like 1-(4-hydroxycinnamoyl)pyrrole, where the free phenol group is susceptible to oxidation and would likely necessitate more stringent storage conditions and shorter shelf-life, though direct comparative data on the latter is not available from the same source.

Chemical Stability Procurement Logistics Alkaloid Handling

Antitumor Efficacy vs. Bone Marrow Toxicity

In a study of duocarmycin derivatives, a compound (15f) bearing a 4'-methoxycinnamoyl group as Segment-B demonstrated the most potent antitumor activity among 4'-methoxycinnamate analogues, with concurrent low toxicity to bone marrow cells (CFU-GM, CFU-Meg) and an absence of delayed lethal toxicity [1]. This indicates that the 4-methoxycinnamoyl moiety contributes to a favorable therapeutic index in this chemotype, a finding that differentiates it from other cinnamoyl variants.

Antitumor Activity Bone Marrow Toxicity Duocarmycin Derivatives

1-(4-Methoxycinnamoyl)pyrrole Research Applications


Alkaloid Isolation from Piper nigrum

Procure 1-(4-Methoxycinnamoyl)pyrrole as an authentic reference standard for the identification and quantification of this specific alkaloid in Piper nigrum extracts and related Piper species. The defined molecular identity and long-term stability support its use in analytical method development (e.g., HPLC, LC-MS) and natural product dereplication studies.

SAR Studies for Anti-Inflammatory and Neuroprotection

Utilize 1-(4-Methoxycinnamoyl)pyrrole as a key comparator in SAR studies. Its 4-methoxy substitution differentiates it from the parent 1-cinnamoylpyrrole [1], enabling researchers to isolate the specific contribution of the para-methoxy group to biological activity, particularly within the context of N-cinnamoylpyrrole alkaloids which have shown promise in targeting eEF1A1 for ischemic stroke [2].

Lead Optimization with Reduced Bone Marrow Toxicity

Incorporate the 4-methoxycinnamoyl fragment as a building block in the synthesis of novel antitumor agents. Class-level inference from duocarmycin analogs [3] suggests this group is associated with potent antitumor activity and a favorable bone marrow toxicity profile, making it a rational choice for lead optimization programs aiming to improve therapeutic indices.

eEF1A1 Targeting in Neuroinflammation Research

As a member of the N-cinnamoylpyrrole alkaloid class, which has been shown to target eEF1A1 and modulate NF-κB/NRF2 signaling [2], 1-(4-Methoxycinnamoyl)pyrrole serves as a chemical probe. Its procurement enables investigations into the detailed molecular pharmacology of this emerging therapeutic target in neuroinflammation and oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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